molecular formula C10H14N2O3S2 B2714173 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)thiazole CAS No. 2199186-99-5

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)thiazole

Cat. No. B2714173
CAS RN: 2199186-99-5
M. Wt: 274.35
InChI Key: XEDLMAWAIXSKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)thiazole” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is characterized by the presence of a pyrrolidine ring, a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Molecular Structure Analysis

The molecular structure of “2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)thiazole” is characterized by a pyrrolidine ring, a thiazole ring, and a cyclopropylsulfonyl group . The pyrrolidine ring is a five-membered nitrogen heterocycle, which is non-planar and allows for increased three-dimensional coverage .

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

Research has highlighted the synthesis and evaluation of various sulfonamidomethane linked heterocycles, including those with a thiazole moiety, for their antimicrobial and cytotoxic activities. For instance, a class of sulfonamidomethane pyrrolyl-oxadiazoles/thiadiazoles has been prepared and evaluated for antimicrobial and cytotoxic potential. These compounds, particularly the thiadiazole derivatives, exhibited significant antibacterial activity against pathogens like Pseudomonas aeruginosa and antifungal activity against Penicillium chrysogenum. Additionally, styryl oxadiazole compounds have shown appreciable cytotoxic activity against A549 lung carcinoma cells, indicating their potential as lead compounds for future studies in cancer therapy (Mukkara Swapna et al., 2013).

Anticancer Agents

The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has been explored for their anticancer activities. This research focused on the functionalized tetrahydropyridine (THP) ring systems, which are prevalent in biologically active compounds. The incorporation of the THP moiety into 1,3,4-oxadiazole derivatives aimed to enhance their biological activity, with several analogs synthesized and evaluated for anti-cancer activities, particularly against MCF-7 breast cancer cell lines. These novel compounds displayed moderate cytotoxicity, suggesting their potential in anticancer therapy (K. Redda & Madhavi Gangapuram, 2007).

Synthesis and Evaluation of Novel Compounds

Another study aimed at the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties suitable for use as antimicrobial agents. This research involved the creation of thiazole and pyridone derivatives, among others, showcasing a broad spectrum of antibacterial and antifungal activities. Such compounds hold promise for developing new antimicrobial agents with potential applications in treating various bacterial and fungal infections (E. Darwish et al., 2014).

properties

IUPAC Name

2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S2/c13-17(14,9-1-2-9)12-5-3-8(7-12)15-10-11-4-6-16-10/h4,6,8-9H,1-3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDLMAWAIXSKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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